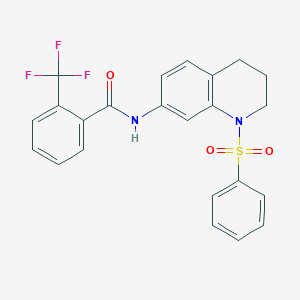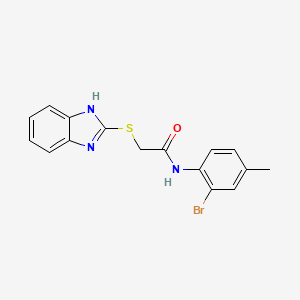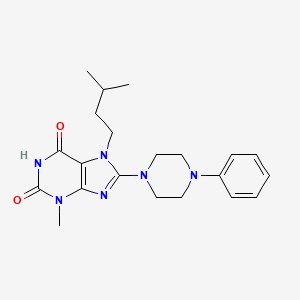
3-Methyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione, also known as MRS 2179, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). MRS 2179 is a potent inhibitor of platelet aggregation and has potential therapeutic applications in cardiovascular diseases.
Mechanism of Action
3-Methyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione 2179 selectively blocks the P2Y1 receptor, which is activated by ADP. This receptor plays a key role in platelet aggregation and thrombus formation. By inhibiting this receptor, this compound 2179 reduces platelet activation and aggregation, leading to a reduction in thrombus formation.
Biochemical and Physiological Effects:
This compound 2179 has been shown to have potent antiplatelet effects in animal models. It reduces platelet aggregation and thrombus formation, leading to a reduction in arterial thrombosis. It also has potential anti-inflammatory effects and has been investigated for its potential use in treating inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
3-Methyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione 2179 is a potent and selective inhibitor of the P2Y1 receptor, making it a valuable tool for studying the role of this receptor in platelet function and thrombus formation. However, its use is limited by its poor solubility in aqueous solutions and its potential toxicity in vivo.
Future Directions
Future research on 3-Methyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione 2179 could focus on improving its solubility and bioavailability, as well as investigating its potential use in other cardiovascular diseases and inflammatory conditions. Additionally, further studies could be conducted to better understand the molecular mechanisms underlying its antiplatelet and anti-inflammatory effects.
Synthesis Methods
3-Methyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione 2179 can be synthesized using a multi-step process involving the reaction of 2,6-dichloropurine with 3-methylbut-3-en-1-ol and 4-phenylpiperazine. The resulting intermediate is then reacted with methyl iodide to yield the final product.
Scientific Research Applications
3-Methyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione 2179 has been extensively studied for its potential therapeutic applications in cardiovascular diseases. It has been shown to inhibit platelet aggregation and reduce thrombus formation in animal models. It has also been investigated for its potential use in treating ischemic stroke and myocardial infarction.
properties
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-15(2)9-10-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-13-11-25(12-14-26)16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVVQUYHZOGNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

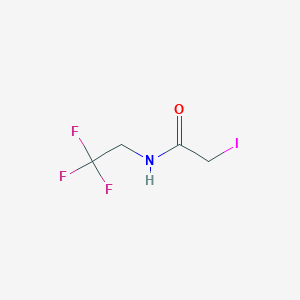
![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2716429.png)

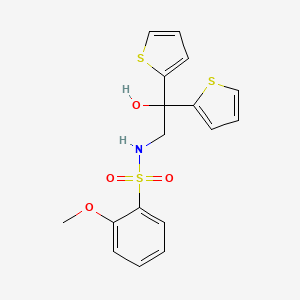
![1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2716434.png)
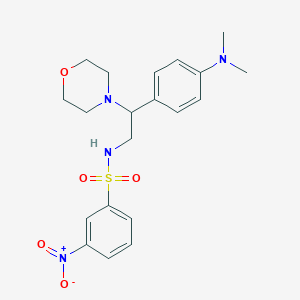

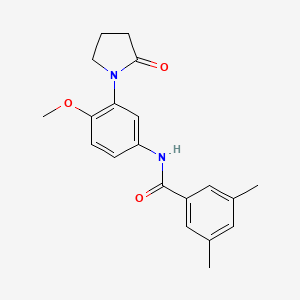


![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B2716445.png)
